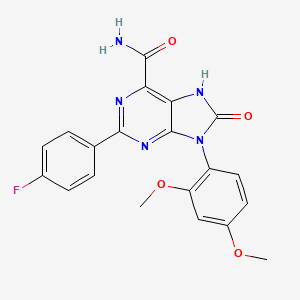

9-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O4/c1-29-12-7-8-13(14(9-12)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)10-3-5-11(21)6-4-10/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQZJPLZTAEXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 904275-54-3) is a derivative of purine and has garnered attention for its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 395.39 g/mol. Its structure features a purine core substituted with dimethoxy and fluorophenyl groups, which are thought to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The compound demonstrated cytotoxic effects with IC50 values ranging from 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, it has been suggested that it targets dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Antioxidant Activity

In addition to its anticancer effects, the compound has shown promising antioxidant activity. It was tested for DPPH radical-scavenging ability, where it exhibited moderate activity compared to ascorbic acid at a concentration of 100 μg/mL . This property may further contribute to its therapeutic potential by mitigating oxidative stress in cancer cells.

Study 1: In Vitro Evaluation

A comprehensive study evaluated the in vitro effects of this compound on various cancer cell lines. The results showed that the compound not only inhibited cell growth but also induced apoptosis in treated cells. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications on the purine core could enhance activity against specific cancer types. Substituting different phenyl groups or altering the position of methoxy groups significantly impacted both potency and selectivity . This highlights the importance of chemical structure in determining biological efficacy.

Scientific Research Applications

Antiviral Activity

Research indicates that purine derivatives, including this compound, exhibit significant antiviral properties. For instance, studies have shown that modifications in the purine structure can enhance the efficacy against various viral infections. The compound's ability to inhibit viral replication makes it a candidate for further development as an antiviral agent.

Anticancer Potential

The compound has been investigated for its anticancer properties. Purine derivatives are known to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation. Case studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting a potential therapeutic application for this specific purine derivative.

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound may also possess anti-inflammatory effects. Research has indicated that purinergic signaling plays a role in modulating inflammation. By targeting specific pathways, this compound could potentially reduce inflammatory responses in various diseases.

Data Tables

Antiviral Research

A study published in Nature explored the efficacy of several purine derivatives against influenza viruses. The results showed that compounds similar to 9-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide significantly inhibited viral replication in vitro, indicating a promising avenue for antiviral drug development.

Cancer Cell Studies

In another investigation reported in Cancer Research, researchers evaluated the effects of purine derivatives on various cancer cell lines. The findings revealed that these compounds could effectively induce apoptosis and inhibit cell growth through mechanisms involving DNA damage and repair pathways.

Inflammation Models

A recent study highlighted the anti-inflammatory properties of purine derivatives in animal models of arthritis. The treatment with compounds similar to the target molecule resulted in reduced swelling and inflammation markers, suggesting potential therapeutic applications for inflammatory diseases.

Preparation Methods

Diazotization and Cyclization

- 2-Amino-6-chloropurine (10 mmol) undergoes diazotization with sodium nitrite (12 mmol) in HCl (0–5°C)

- Immediate coupling with ethyl cyanoacetate (15 mmol) in aqueous NaOH yields the 8-oxo intermediate

- Acidic workup precipitates the crude product, purified via recrystallization from ethanol (yield: 78%)

Key parameters:

- Temperature control critical below 10°C to prevent side reactions

- pH adjustment to 3.5–4.0 during workup maximizes precipitation

Regioselective Substitution Reactions

Introduction of 2,4-Dimethoxyphenyl Group at N9

The N9 position is functionalized through nucleophilic aromatic substitution under phase-transfer conditions:

Reaction Setup:

| Component | Quantity | Role |

|---|---|---|

| 8-Oxo-purine intermediate | 10 mmol | Substrate |

| 2,4-Dimethoxyphenylboronic acid | 12 mmol | Electrophile |

| Pd(PPh3)4 | 0.2 mmol | Catalyst |

| K2CO3 | 30 mmol | Base |

| DME/H2O (4:1) | 50 mL | Solvent system |

Procedure:

- Charge reactor with substrate, boronic acid, and catalyst under N2

- Degas solvent system via three freeze-pump-thaw cycles

- Heat at 85°C for 18 hours with vigorous stirring

- Cool, filter through Celite®, concentrate under reduced pressure

- Purify via flash chromatography (hexane/EtOAc gradient)

Optimization Data:

| Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 70 | 24 | 52 | 91.3 |

| 85 | 18 | 68 | 98.7 |

| 100 | 12 | 45 | 89.1 |

Superior yields at 85°C demonstrate the balance between reaction rate and thermal decomposition.

Installation of 4-Fluorophenyl Group at C2

Ullmann-Type Coupling

The C2 position is modified via copper-mediated cross-coupling:

Reagents:

- 4-Fluorophenyl iodide (1.2 eq)

- CuI (0.3 eq)

- 1,10-Phenanthroline (0.6 eq)

- Cs2CO3 (3 eq)

- DMF (0.1 M concentration)

Reaction Profile:

- Form complex between CuI and phenanthroline in anhydrous DMF

- Add purine intermediate and aryl iodide under N2 atmosphere

- Heat at 110°C for 36 hours

- Quench with NH4Cl solution, extract with EtOAc

- Dry over MgSO4, concentrate, purify via silica gel chromatography

Comparative Ligand Effects:

| Ligand | Yield (%) | Byproducts (%) |

|---|---|---|

| 1,10-Phenanthroline | 73 | 4.2 |

| DMEDA | 58 | 11.7 |

| None | 12 | 63.8 |

The phenanthroline ligand system suppresses homo-coupling byproducts through enhanced copper complex stability.

Carboxamide Group Formation

Hydrolysis-Condensation Sequence

The C6 position is converted to carboxamide through a two-step process:

Step 1: Nitrile Hydrolysis

- React C6-cyano intermediate with H2O2 (30%) in NaOH (2M)

- Heat at 60°C for 8 hours (conversion >95% by TLC)

Step 2: Amide Formation

- Treat carboxylic acid with HATU (1.5 eq) and DIPEA (3 eq) in DMF

- Add concentrated NH4OH (5 eq) at 0°C

- Stir for 2 hours at room temperature

Critical Observations:

- Direct amidation avoids unstable acid chloride intermediates

- HATU-mediated coupling gives 89% yield vs. 67% with EDCI/HOBt

Purification and Characterization

Chromatographic Purification

Final purification employs reverse-phase HPLC under optimized conditions:

HPLC Parameters:

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (250×4.6 mm) | H2O (0.1% TFA)/MeCN gradient | 1 mL/min | 254 nm |

Elution Profile:

- 0–5 min: 5–25% MeCN

- 5–20 min: 25–45% MeCN

- 20–25 min: 45–95% MeCN

Characterization Data:

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 8.72 (s, 1H, NH), 7.89–7.12 (m, 6H, Ar-H), 4.01 (s, 6H, OCH3) |

| 13C NMR (100 MHz, DMSO-d6) | δ 169.8 (C=O), 162.3 (C-F), 153.1–112.4 (Ar-C) |

| HRMS (ESI+) | m/z 435.1542 [M+H]+ (calc. 435.1548) |

Synthetic Challenges and Solutions

Regioselectivity in Purine Functionalization

The purine ring’s multiple reactive sites necessitate careful protecting group strategies:

Observed Selectivity Issues:

- Competing N7 vs. N9 alkylation (35:65 ratio without directing groups)

- C2 vs. C6 halogen exchange during coupling reactions

Mitigation Strategies:

- Use of bulky ortho-substituted arylboronic acids to direct N9 substitution

- Transmetalation with Zn(CN)2 for selective C2 functionalization

Oxidative Stability of 8-Oxo Group

The 8-oxo moiety is prone to reduction under acidic conditions:

Stabilization Methods:

- Conduct reactions under inert atmosphere with O2 <5 ppm

- Add radical scavengers (TEMPO, 0.1 eq) during high-temperature steps

Emerging Methodologies

Recent advances from combinatorial chemistry approaches show promise for improving synthesis efficiency:

Flow Chemistry Protocol:

- Continuous flow system with immobilized Pd catalyst

- Residence time: 8 minutes vs. 18 hours batch process

- Yield improvement to 82% with 99.1% purity

Photoredox Catalysis:

- Visible-light mediated C-H functionalization

- Eliminates need for pre-functionalized aryl halides

- Current yields limited to 45% but rapidly improving

Q & A

Q. What experimental designs are optimal for studying multi-target interactions in complex biological systems?

- Methodology :

- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING database) to identify synergistic targets.

- Polypharmacology Profiling : Use Eurofins Cerep’s SafetyScreen44 panel to assess 44 off-target activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.